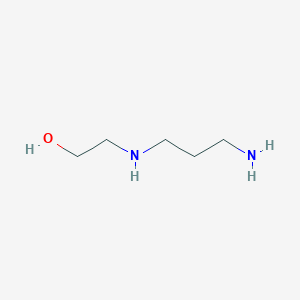

N-(2-Hydroxyethyl)-1,3-propanediamine

Overview

Description

“N-(2-Hydroxyethyl)ethylenediamine” appears as a clear colorless liquid with an ammonia-like odor . It’s corrosive to tissue, combustible but may be difficult to ignite . It’s used to make other chemicals .

Synthesis Analysis

There are studies on the synthesis of similar compounds. For instance, two new acrylamide derivatives were prepared namely: “N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) and N-((2-hydroxyethyl)carbamothioyl)acrylamide (HCA) and their chemical structures were analyzed and confirmed using IR and 1H NMR .

Molecular Structure Analysis

The molecular formula of “N-(2-Hydroxyethyl)ethylenediamine” is C4H12N2O . The InChIKey is LHIJANUOQQMGNT-UHFFFAOYSA-N .

Chemical Reactions Analysis

“N-(2-Hydroxyethyl)ethylenediamine” has been used in the preparation of polymeric cyano-bridged platinum (II) complexes, ligand-copper (II) carbohydrate complexes, and cyano-bridged Ni-Pt and Cu-Pt coordination polymers .

Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)ethylenediamine” is less dense than water, and its vapors are heavier than air . Toxic oxides of nitrogen are produced during combustion .

Scientific Research Applications

CO2 Capture

Amine scrubbing, a pivotal technique for capturing CO2, can benefit from derivatives of N-(2-Hydroxyethyl)-1,3-propanediamine, such as N-(2-Hydroxyethyl)-piperazine (HEPZ). These derivatives have good mutual solubility in aqueous solutions, low melting points, and high boiling points, making them potential replacements for other amines in mixed amine systems for CO2 capture .

Synthesis of Fatty Acid Diethanolamides

The compound is used in the synthesis of N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) from various triglycerides. This process utilizes diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .

Oleamide Synthesis

N-(2-Hydroxyethyl)-1,3-propanediamine is involved in the synthesis of N,N-bis-(2-Hydroxyethyl)oleamide (NHEO) using oleic acid and diethanolamine. This synthesis process includes evaluating reaction kinetics and optimizing yields .

Safety and Hazards

Future Directions

Hydrogels, which can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers, have been used in many branches of medicine and biomedical engineering . The development of smart hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, has become a thriving research frontier in the biomedical engineering field .

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)-1,3-propanediamine, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity by an "entourage effect" .

Biochemical Pathways

PEA is involved in the modulation of membrane potassium ion (K+) channels . It also suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway .

Pharmacokinetics

For instance, N-(2-Hydroxyethyl)-pyrrolidine is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 ± 23% .

Result of Action

The presence of PEA enhances anandamide activity, leading to anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have anti-inflammatory effects and can attenuate lipopolysaccharide-stimulated pro-inflammatory responses .

Action Environment

It’s worth noting that the compound has been used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, acting as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .

properties

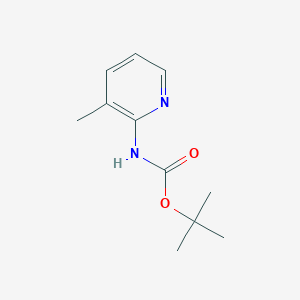

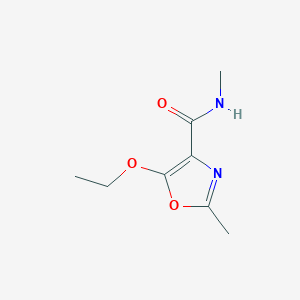

IUPAC Name |

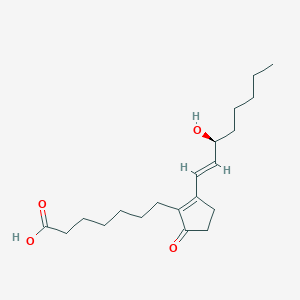

2-(3-aminopropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKSKVKCKMGRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196250 | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)-1,3-propanediamine | |

CAS RN |

4461-39-6 | |

| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminopropyl)ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(2-Hydroxyethyl)-1,3-propanediamine in the formation of metal complexes, and what interesting magnetic properties can arise from these structures?

A1: N-(2-Hydroxyethyl)-1,3-propanediamine (Hhpda) acts as a ligand in the formation of metal complexes. [] Specifically, it can bind to copper(II) ions, creating a tetranuclear copper(II) complex with an open cubane-like Cu4O4 framework. [] This specific structure, [Cu4(hpda)4][ClO4]4·H2O, has been found to exhibit strong ferromagnetic exchange interactions. [] This means the copper ions within the complex align their magnetic moments in the same direction, leading to an overall magnetic behavior.

Q2: Beyond its use in metal complexes, are there other applications for N-(2-Hydroxyethyl)-1,3-propanediamine?

A2: N-(2-Hydroxyethyl)-1,3-propanediamine is also utilized as a component in water-based cleaning agents for electronic products. [] In these formulations, it likely contributes to the overall cleaning efficacy by aiding in the removal of stains and dirt from sensitive electronic components. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

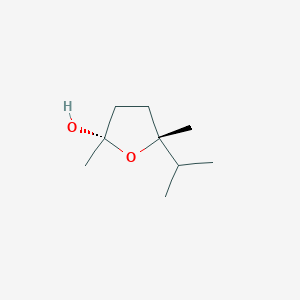

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)